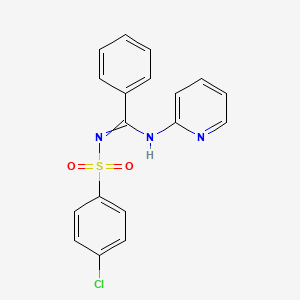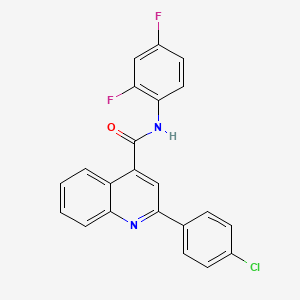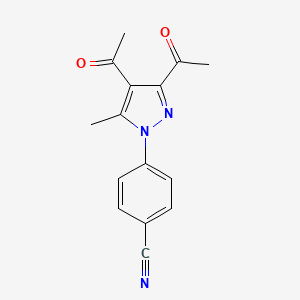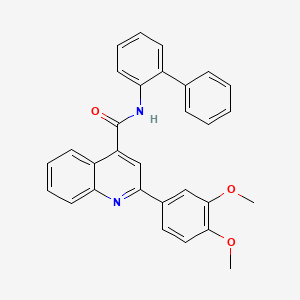
N'-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide
Descripción general
Descripción
N’-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide is a complex organic compound that features a sulfonyl group, a pyridine ring, and a benzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 4-chloroaniline to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 2-aminopyridine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)sulfonyl-N-phenylbenzenecarboximidamide
- N-(4-bromophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide
- N-(4-fluorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide
Uniqueness
N’-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide is unique due to the presence of both the sulfonyl and pyridine groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-15-9-11-16(12-10-15)25(23,24)22-18(14-6-2-1-3-7-14)21-17-8-4-5-13-20-17/h1-13H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSDXNGVCOPHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)benzamide](/img/structure/B4640722.png)
![(5E)-5-[[4-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4640728.png)
![2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(1-ethyl-4-methyl-1H-pyrazol-3-yl)acrylonitrile](/img/structure/B4640739.png)
![methyl 5-methyl-2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4640744.png)
![2-(4-tert-butylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4640762.png)
![4-ALLYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4640778.png)

![4-{[5-methyl-4-(phenoxymethyl)-2-furoyl]amino}benzoic acid](/img/structure/B4640789.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4640800.png)

![N-[4-(1-pyrrolidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4640817.png)

![2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4640828.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4640833.png)
